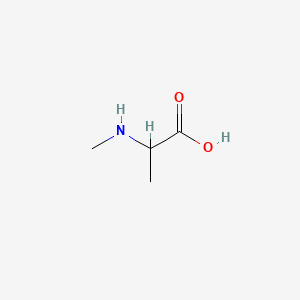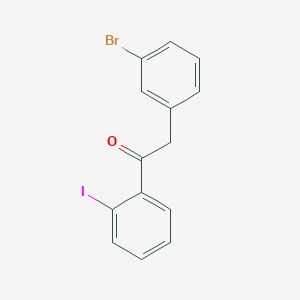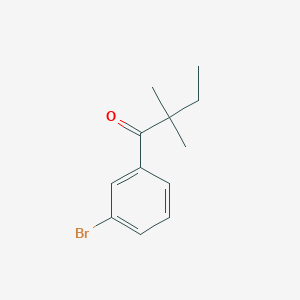
N-Methyl-DL-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-DL-alanine is an organic compound with the chemical formula C4H9NO2. It is a methyl-substituted derivative of DL-alanine, appearing as a colorless crystalline solid. This compound is known for its good solubility in water and its acidic nature, allowing it to react with bases to form salts .
Preparation Methods
N-Methyl-DL-alanine can be synthesized through various methods. One common synthetic route involves the methylation of alanine. This process can be carried out under different experimental conditions depending on the desired outcome. Industrial production methods often involve the use of specific catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
N-Methyl-DL-alanine undergoes several types of chemical reactions, including:
Scientific Research Applications
N-Methyl-DL-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies of amino acid transport mechanisms and metabolism.
Medicine: It serves as a precursor in the synthesis of pharmaceutically active compounds.
Industry: This compound is employed in the construction of peptide and protein analogues for drug and antibiotic design
Mechanism of Action
The mechanism by which N-Methyl-DL-alanine exerts its effects involves its interaction with amino acid transport mechanisms. It can participate in trans-stimulation, a process where the presence of one amino acid stimulates the transport of another. This interaction is crucial for its role in biochemical research and drug development .
Comparison with Similar Compounds
N-Methyl-DL-alanine can be compared with other similar compounds such as:
N-Methyl-L-alanine: Another methyl-substituted alanine with similar properties but different stereochemistry.
DL-Alanine: The non-methylated form of alanine, which lacks the methyl group present in this compound.
N-Methylglycine (Sarcosine): A similar compound where the methyl group is attached to the nitrogen atom of glycine instead of alanine. The uniqueness of this compound lies in its specific methylation pattern and its applications in various fields of research
Properties
CAS No. |
28413-45-8 |
|---|---|
Molecular Formula |
C4H8KNO2 |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
potassium;2-(methylamino)propanoate |
InChI |
InChI=1S/C4H9NO2.K/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);/q;+1/p-1 |
InChI Key |
KMHJVMTZJOJIHA-UHFFFAOYSA-M |
SMILES |
CC(C(=O)O)NC |
Canonical SMILES |
CC(C(=O)[O-])NC.[K+] |
Key on ui other cas no. |
29782-73-8 |
Pictograms |
Irritant |
sequence |
A |
Synonyms |
N-methylalanine N-methylalanine hydrobromide, (L-Ala)-isomer N-methylalanine hydrochloride, (DL-Ala)-isomer N-methylalanine, (beta-Ala)-isomer N-methylalanine, (L-Ala)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















